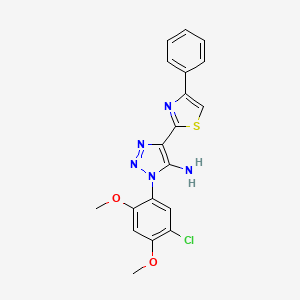

1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(5-chloro-2,4-dimethoxyphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O2S/c1-26-15-9-16(27-2)14(8-12(15)20)25-18(21)17(23-24-25)19-22-13(10-28-19)11-6-4-3-5-7-11/h3-10H,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCQWYSRGLFDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 413.9 g/mol, this compound is characterized by the presence of a triazole ring, thiazole moiety, and chlorinated phenyl groups. This article will explore its biological activity, focusing on anticancer potential and other pharmacological properties.

Chemical Structure

The structural components of the compound are essential for its biological activity. The triazole and thiazole rings are known to contribute significantly to the anticancer properties of various compounds. The presence of electron-withdrawing and donating groups influences the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the efficacy of thiazole and triazole derivatives in cancer treatment. The compound under review has shown promising results in various assays:

- Cytotoxicity Assays : In vitro cytotoxicity tests against different cancer cell lines have demonstrated significant activity. For instance:

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve:

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the phenyl and thiazole rings can enhance cytotoxicity. For example:

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other pharmacological activities:

- Antimicrobial Activity : Preliminary data suggest potential antimicrobial effects against various pathogens.

- Anti-inflammatory Properties : Some derivatives with similar structures have shown anti-inflammatory effects in experimental models .

Case Studies

Several case studies have been reported involving derivatives of this compound:

- Study on Antitumor Activity : A study conducted on a series of thiazole-containing compounds demonstrated that modifications to the triazole ring led to enhanced antitumor activity against human glioblastoma cells .

- Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with key protein targets involved in cancer progression, providing insights into its mechanism of action .

Data Table Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆ClN₅O₂S |

| Molecular Weight | 413.9 g/mol |

| Anticancer IC50 | < 10 µM against various cell lines |

| Key Features | Triazole and thiazole rings |

| Potential Activities | Anticancer, antimicrobial, anti-inflammatory |

Comparison with Similar Compounds

Research Findings and Implications

Halogen Effects : Chloro substituents improve binding affinity but reduce solubility; fluorine analogs balance these properties .

Methoxy vs. Nitro : Methoxy groups (target compound) offer better pharmacokinetics than nitro groups, which are prone to metabolic reduction .

Thiazole Flexibility : The 4-phenylthiazole in the target compound may allow conformational adaptability in target binding compared to rigid benzothiazoles .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:

- Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using intermediates like 5-chloro-2,4-dimethoxyphenyl azide and 4-phenyl-1,3-thiazol-2-yl acetylene.

- Step 2 : Introduction of the amine group at position 5 of the triazole ring via nucleophilic substitution or reductive amination.

- Key intermediates : Thiourea analogues (to confirm regioselectivity) and halogenated precursors (e.g., 5-chloro-2,4-dimethoxybenzaldehyde derivatives) .

- Characterization : Confirmed via IR, -/-NMR, and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure?

- X-ray crystallography : Critical for resolving regiochemical ambiguity in triazole-thiazole systems, as demonstrated for structurally similar halogenated tetrazole derivatives .

- Spectroscopy :

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazole-thiazole coupling step?

- Catalyst screening : Use Cu(I) catalysts (e.g., CuI) with ligands like TBTA to enhance regioselectivity and reduce side products .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Monitoring : TLC or HPLC tracks reaction progress; quenching with aqueous NHCl prevents over-oxidation of thiazole rings .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations. Poor in vivo activity may stem from rapid metabolism (e.g., demethylation of methoxy groups) .

- Metabolite identification : Use hepatic microsome assays to identify active/inactive metabolites. For example, oxidative degradation of the thiazole ring can reduce efficacy .

- Formulation adjustments : Liposomal encapsulation or PEGylation improves stability and target engagement .

Q. How do substituents on the phenyl and thiazole rings influence biological activity?

- Electronic effects : Electron-withdrawing groups (e.g., –Cl, –CF) on the phenyl ring enhance binding to hydrophobic pockets in target proteins (e.g., kinases), as shown in SAR studies of analogous triazole-thiazole hybrids .

- Steric effects : Bulky substituents on the thiazole ring (e.g., 4-bromophenyl) may hinder rotational freedom, reducing affinity. Computational docking (e.g., AutoDock Vina) predicts optimal substituent placement .

Q. What computational methods predict binding interactions with biological targets?

- Molecular docking : Use crystal structures of target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to model triazole-thiazole interactions. For example, the chloro and methoxy groups form halogen bonds with catalytic residues .

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds (e.g., between the triazole amine and Asp) .

- QSAR models : Correlate substituent Hammett constants (σ) with IC values to design derivatives with enhanced antitubercular or anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.